molecular formula C16H18N2O3 B2843128 4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide CAS No. 478040-28-7

4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No. B2843128
CAS RN: 478040-28-7
M. Wt: 286.331
InChI Key: QZDILIQJXWQNCU-UHFFFAOYSA-N
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Description

4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, also known as 4-BMP, is a synthetic compound used in a variety of scientific research applications. 4-BMP is a part of the pyrrole-2-carboxamide family of compounds, which are known to possess a variety of biological activities. The compound has a molecular weight of 393.51 g/mol and is composed of a benzoyl group attached to a nitrogen atom, which is connected to a pyrrole ring. The pyrrole ring is connected to a methoxypropyl group and a carboxamide group. 4-BMP has been studied for its potential applications in various areas of scientific research, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Activity in Drug Development

The synthesis of similar compounds, such as 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has been studied for their anti-inflammatory and analgesic activities. These compounds, including 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, were selected based on their potency in mouse assays and their minimal gastrointestinal side effects in rats upon chronic administration. Extensive quantitative structure-activity relationship (QSAR) studies have correlated the analgesic and anti-inflammatory potencies of these compounds with the steric and hydrogen-bonding properties of the benzoyl substituents, highlighting their potential in drug development processes (Muchowski et al., 1985).

Material Science and Polymer Chemistry

In polymer chemistry, the novel synthesis of functionalized polymers through chain-end functionalization techniques has been explored. An example is the synthesis of ω-amidopolystyrene by reacting poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, leading to aromatic carboxyl chain-end functionalized polystyrene. Such methodologies demonstrate the compound's utility in creating advanced materials with specific end-group functionalities, which are crucial for further chemical modifications or for altering material properties (Summers & Quirk, 1998).

properties

IUPAC Name

4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-9-5-8-17-16(20)14-10-13(11-18-14)15(19)12-6-3-2-4-7-12/h2-4,6-7,10-11,18H,5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDILIQJXWQNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

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